molecular formula C10H24Cl2N2 B6264484 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1803608-43-6

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B6264484
CAS No.: 1803608-43-6
M. Wt: 243.2
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Description

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its utility in various scientific research applications, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of protein-protein interactions and cellular signaling pathways.

    Medicine: In the development of novel therapeutic agents, particularly in targeted protein degradation technologies.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride involves its role as a linker in PROTACs. It facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins. This process is mediated through the formation of a ternary complex, which brings the target protein and the E3 ligase into close proximity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features that provide optimal flexibility and rigidity required for effective PROTAC development. This compound’s ability to form stable ternary complexes makes it particularly valuable in targeted protein degradation research .

Properties

CAS No.

1803608-43-6

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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